Propylsilanetriyl triacetate

Description

Contextualization within Organosilane Chemistry

Organosilanes are a class of organosilicon compounds that feature at least one stable silicon-carbon bond, a key characteristic that imparts stability and versatility. zmsilane.com These compounds are distinguished by their dual functionality, possessing both organic and inorganic reactive groups. This allows them to act as molecular bridges, forming strong covalent bonds with both organic polymers and inorganic substrates. zmsilane.com

Significance of Acetoxysilanes as Chemical Precursors in Materials Science

Acetoxysilanes are a specific subgroup of organosilanes that have found wide application in the chemical industry. google.com They are particularly valuable as crosslinking agents in the production of polymer compositions that cure in the presence of moisture at room temperature, such as room-temperature vulcanizing (RTV) silicone sealants. google.comsisib.com

The reactivity of acetoxysilanes stems from the acetoxy groups, which readily hydrolyze to form silanol (B1196071) groups. acs.org This hydrolysis is the initial step in the curing process of materials like silicone adhesives and sealants. acs.org The subsequent condensation of these silanol groups leads to the formation of a cross-linked network, transforming the material from a viscous liquid to a solid, durable state. acs.org Propylsilanetriyl triacetate is utilized as a crosslinker for these acetoxy-curing RTV sealants. sisib.comlookchemicals.com Its liquid state at room temperature offers a practical advantage over other acetoxysilanes like methyl triacetoxysilane, which has a higher crystallization point. zhishangchemical.com

Non-hydrolytic sol-gel reactions involving acetoxysilanes and phosphoryl compounds can also produce hybrid xerogels with tailored properties like polarity, porosity, and surface area. rsc.org

Overview of this compound as a Compound of Academic Interest

This compound has garnered attention in academic and industrial research due to its role in the development of advanced materials. dakenchem.comcrysdotllc.com Research has explored its use in creating materials with enhanced adhesion, wear resistance, and chemical resistance. hbzjxc.com Its function as a silane (B1218182) coupling agent with diverse industrial applications is a key area of study. zhishangchemical.com

Recent scientific investigations have also included this compound in broader studies aimed at assessing data-poor chemicals using new approach methodologies (NAMs). oup.comoup.com These studies highlight the ongoing effort to understand the properties and potential applications of such compounds through advanced computational and in vitro techniques. oup.comoup.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 17865-07-5 |

| Molecular Formula | C9H16O6Si |

| Molecular Weight | 248.31 g/mol |

| Appearance | Colorless to light yellow transparent liquid |

| Boiling Point | 236.2°C at 760 mmHg |

| Flash Point | 80.4°C |

| Density | 1.112 g/cm³ |

| Refractive Index | 1.43 |

| Solubility | Soluble in organic solvents like alcohols, ketones, and ethers |

(Data sourced from multiple references, including hbzjxc.com, chemnet.com, chemsrc.com, chemicalbook.com, chembk.com)

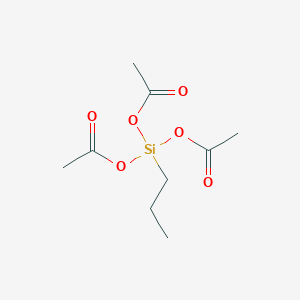

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[diacetyloxy(propyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6Si/c1-5-6-16(13-7(2)10,14-8(3)11)15-9(4)12/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGZKEKMWBGTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044608 | |

| Record name | Propylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17865-07-5 | |

| Record name | Silanetriol, 1-propyl-, 1,1,1-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylsilanetriyl triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol, 1-propyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyltriacetoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLSILANETRIYL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46686Z3A9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Propylsilanetriyl Triacetate

Established Synthetic Pathways for Propylsilanetriyl Triacetate

The formation of this compound is achieved through the acetylation of a suitable propyl-functionalized silane (B1218182). This process involves the introduction of three acetate (B1210297) groups onto the silicon atom, leading to the final tri-substituted product.

The primary synthetic route to this compound involves the acetylation of a propylsilane bearing reactive leaving groups. A common and effective precursor for this transformation is trichloropropylsilane. chemsrc.com The fundamental reaction pathway consists of substituting the three chloro groups on the silicon atom with acetyloxy groups.

The general principle of acetylation is a widely used derivatization technique. ncsu.edu In the context of silanes, the high reactivity of the silicon-halogen bond facilitates nucleophilic substitution by acetate-donating reagents. The process is analogous to other esterification reactions where an alcohol or its equivalent is reacted with a carboxylic acid or its derivative.

Acetic anhydride (B1165640) is a key reagent in the synthesis of acetate esters and is listed as a precursor for this compound. chemsrc.comchemicalmarketanalytics.com It serves as a potent acetylating agent, providing the necessary acetyl groups for the reaction. chemicalmarketanalytics.com In many industrial acetylation processes, such as the synthesis of cellulose (B213188) triacetate, acetic anhydride is used in conjunction with a catalyst and an acetic acid solvent. ncsu.edursc.org

For the synthesis of this compound, the reaction with acetic anhydride would proceed via the nucleophilic attack of the anhydride on the silicon center of the precursor, such as trichloropropylsilane. This reaction leads to the formation of the Si-O-C(O)CH₃ bond and the displacement of a chloride ion. This step is repeated until all three leaving groups on the silicon atom are replaced by acetate groups. The use of acetic anhydride is often favored due to its high reactivity and the fact that the byproduct, acetyl chloride (if reacting with a chloride precursor) or acetic acid, is volatile or can be readily removed.

Precursor Materials and Their Role in this compound Formation

The selection of precursor materials is critical to the successful synthesis of this compound, dictating the reaction conditions and potential byproducts.

Trichloropropylsilane is a significant intermediate in the production of this compound. chemsrc.com Its chemical structure features a propyl group and three chlorine atoms attached to a central silicon atom. The chlorine atoms are excellent leaving groups, making the silicon atom highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis, where the three chloro groups are systematically replaced by acetyloxy groups from the chosen acetylating agent. chemsrc.com

Alternatively, when reacting with acetic acid: CH₃CH₂CH₂SiCl₃ + 3 CH₃COOH → CH₃CH₂CH₂Si(OC(O)CH₃)₃ + 3 HCl

Acetic acid and its derivatives are the source of the acetate functionality in the final product. chemsrc.com

Acetic Acid : Listed as a direct reactant for the synthesis from trichloropropylsilane. chemsrc.com In acetylation reactions, acetic acid can function as both a reagent and a solvent. ncsu.eduresearchgate.net When reacting with trichloropropylsilane, it yields this compound and hydrogen chloride (HCl) gas. The removal of HCl is necessary to drive the reaction equilibrium towards the product.

Acetic Anhydride : As discussed, this is a highly effective acetylating agent. chemsrc.comchemicalmarketanalytics.com Its use can lead to shorter reaction times and high yields. google.com

Silver Acetate : This is another potential reactant. chemsrc.com The reaction of trichloropropylsilane with silver acetate provides an alternative route. The advantage of this method is the formation of silver chloride (AgCl) as a byproduct, which is a solid precipitate. The precipitation of AgCl effectively removes the chloride from the reaction mixture, providing a strong thermodynamic driving force for the reaction to proceed to completion.

Table 1: Precursor Materials for this compound Synthesis

| Precursor | CAS Number | Role in Synthesis |

| Trichloropropylsilane | 141-57-1 | Silane backbone with three reactive chloro leaving groups. chemsrc.com |

| Acetic Anhydride | 108-24-7 | Primary acetylating agent, donates the acetyloxy group. chemsrc.comchemicalmarketanalytics.com |

| Acetic Acid | 64-19-7 | Reactant and potential solvent, donates the acetyloxy group. chemsrc.comncsu.edu |

| Silver Acetate | 563-63-3 | Acetylating agent; its use drives the reaction via precipitation of AgCl. chemsrc.com |

Reaction Kinetics and Selectivity in this compound Synthesis

While specific, detailed kinetic studies on the synthesis of this compound are not extensively available in public literature, the principles can be inferred from similar esterification and acetylation reactions. The development of kinetic models is a crucial aspect of process design in the chemical industry. rsc.org

The rate of synthesis is expected to be influenced by several factors:

Temperature : Increasing the reaction temperature generally increases the reaction rate. However, for exothermic reactions, excessively high temperatures can shift the equilibrium back towards the reactants. ccsenet.org In related acetylation processes, temperatures are often controlled within a specific range, for instance, 50-90°C, to optimize the yield and minimize side reactions. researchgate.netgoogle.com

Catalyst : While not always required, catalysts like mineral acids (e.g., sulfuric acid) or bases can significantly accelerate the rate of acetylation. ncsu.educcsenet.org The choice and concentration of a catalyst can be a determining factor in the reaction kinetics.

Reactant Concentration and Ratio : The molar ratio of the acetylating agent to the silane precursor is critical for achieving high selectivity towards the desired tri-substituted product. Using a stoichiometric excess of the acetylating agent can help drive the reaction to completion and ensure all three leaving groups on the silicon are substituted.

Selectivity in this synthesis refers to the preferential formation of this compound over partially substituted intermediates like propyl(diacetyloxy)chlorosilane. Achieving high selectivity requires careful control of the reaction conditions. For instance, a gradual addition of the silane precursor to an excess of the acetylating agent can help ensure that each silane molecule is fully acetylated before reacting with others, minimizing the formation of undesired byproducts.

Mechanistic Investigations of Chemical Transformations of Propylsilanetriyl Triacetate

Hydrolytic Stability and Degradation Pathways of Propylsilanetriyl Triacetate

CH₃CH₂CH₂Si(OCOCH₃)₃ + 3H₂O → CH₃CH₂CH₂Si(OH)₃ + 3CH₃COOH

The product, propylsilanetriol (B14675420), is a key intermediate in the subsequent condensation reactions.

Detailed kinetic and thermodynamic data for the hydrolysis of this compound are not extensively available in the public domain. However, the general principles of ester hydrolysis can be applied to understand the reaction. The hydrolysis of the silicon-ester bond is generally considered to be thermodynamically favorable due to the formation of the more stable silicon-oxygen and oxygen-hydrogen bonds in the products (silanol and acetic acid) compared to the silicon-ester bond in the reactant.

The kinetics of the hydrolysis of organotrialkoxysilanes, which are analogous to this compound, are known to be influenced by several factors, including pH, temperature, and the nature of the organic substituent. The hydrolysis rate is typically catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen of the acetate (B1210297) group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom.

While specific rate constants for this compound are not provided in the reviewed literature, a general understanding of the factors affecting the hydrolysis rate is crucial for controlling the curing process in its applications.

The choice of solvent can significantly influence the rate and mechanism of hydrolysis. While specific studies on the hydrolysis of this compound in dimethyl sulfoxide (B87167) (DMSO) are scarce, general principles of solvent effects on hydrolysis reactions can be considered. DMSO is a polar aprotic solvent that can solvate cations well, but is less effective at solvating anions.

In the context of hydrolysis, the presence of DMSO can affect the reaction in several ways. It can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate. For instance, some studies on other hydrolysis reactions have shown that the addition of DMSO can either accelerate or decelerate the reaction depending on the specific mechanism and the nature of the transition state. In some cases, DMSO has been observed to promote hydrolysis-oxidation reactions. rsc.org For the hydrolysis of this compound, it is plausible that DMSO could influence the stability of charged intermediates or transition states, thereby altering the kinetic barrier of the reaction. However, without specific experimental data, these remain as general considerations. It has been noted in broader studies that some siloxanes may undergo chemical transformation in DMSO via hydrolysis. cfmats.com

The hydrolysis of this compound can be catalyzed to control the reaction rate. Common catalysts for the hydrolysis of silanes include acids (e.g., hydrochloric acid, acetic acid) and bases (e.g., amines, hydroxides). The catalyst functions by increasing the electrophilicity of the silicon atom or the nucleophilicity of the water molecule.

For instance, in acid catalysis, protonation of the acetate group makes the silicon atom more electron-deficient and thus more reactive towards nucleophilic attack by water. In base catalysis, the hydroxide ion is a stronger nucleophile than water and attacks the silicon atom directly. The choice of catalyst can also influence the subsequent condensation reactions and the final structure of the polysiloxane network.

Condensation Mechanisms Leading to Siloxane Network Formation

Following hydrolysis, the resulting propylsilanetriol intermediates undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process leads to the formation of oligomers and eventually a highly cross-linked three-dimensional polysiloxane network. The condensation reaction involves the elimination of a water molecule or an alcohol molecule (in the case of alkoxysilanes) between two silanol (B1196071) groups.

2 CH₃CH₂CH₂Si(OH)₃ → (HO)₂ (CH₃CH₂CH₂)Si-O-Si(CH₃CH₂CH₂)(OH)₂ + H₂O

This dimerization is the first step in the formation of a larger polymer network.

The condensation of propylsilanetriol is a stepwise process that leads to the formation of a variety of oligomeric structures, including linear chains, cyclic structures, and more complex branched arrangements. The trifunctional nature of propylsilanetriol, with three hydroxyl groups, allows for the formation of a highly cross-linked network.

The polymerization process can be broadly categorized into:

Oligomerization: The initial formation of short-chain polymers (dimers, trimers, etc.) and cyclic species.

Polymerization: The continued growth of these oligomers into larger, more complex three-dimensional networks.

The structure of the final polymer is influenced by reaction conditions such as pH, temperature, catalyst, and the concentration of reactants. For example, under certain conditions, the formation of cyclic oligomers may be favored, while other conditions may promote the growth of linear chains. The functionality of the silane (B1218182) is a key parameter, with trifunctional silanes like this compound leading to crosslinked oligomers and polymers. mdpi.com

The primary role of the acetate groups in this compound is to act as leaving groups during the initial hydrolysis step. The hydrolysis of silyl (B83357) acetates produces acetic acid as a byproduct. wikipedia.org This in-situ generation of acetic acid can have a catalytic effect on both the hydrolysis and subsequent condensation reactions, a phenomenon known as autocatalysis.

Applications of Propylsilanetriyl Triacetate in Advanced Materials Science

Propylsilanetriyl Triacetate as a Precursor in Sol-Gel Processing

The sol-gel process is a low-temperature method for producing solid materials from small molecules. mdpi.com It involves the conversion of a colloidal solution (sol) into a gel-like network. rsc.org this compound, an acetoxysilane, is a key precursor in these reactions due to its high reactivity, particularly its sensitivity to moisture, which initiates the core chemical transformations. riverlandtrading.comzhishangchemical.com

The foundation of the sol-gel process lies in two fundamental reactions: hydrolysis and condensation. zhishangchemical.com For this compound, this process begins when the compound is exposed to water.

Hydrolysis: The three acetate (B1210297) groups (CH₃COO⁻) attached to the silicon atom are reactive and readily undergo hydrolysis. In this step, the silicon-oxygen bonds of the acetate groups are cleaved by water molecules. This reaction results in the formation of silanol (B1196071) groups (Si-OH) and the release of acetic acid as a byproduct. The release of acetic acid is a notable characteristic of acetoxy-type crosslinkers and influences the pH of the reaction medium.

Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions with each other. In these reactions, a siloxane bond (Si-O-Si) is formed, releasing a water molecule. This process can also occur between a silanol group and a remaining acetate group, releasing an acetic acid molecule. Through successive condensation reactions, a three-dimensional crosslinked network of siloxane bonds is built, which forms the inorganic backbone of the resulting material. researchgate.net

The trifunctional nature of this compound (having three reactive sites) allows it to act as a significant crosslinking node, leading to the formation of a rigid and stable network structure.

Gelation is the point at which the growing network of particles spans the entire solution, transitioning the sol into a solid gel. rsc.org The dynamics of this process can be precisely controlled by manipulating several key parameters.

Concentration: The concentration of this compound in the initial sol directly impacts the final material's properties. A higher concentration of the precursor leads to a denser crosslinked network, which can result in mechanically stiffer and more robust materials. aalto.fi The time to gelation is also dependent on the concentration of the silica (B1680970) precursor. aalto.fi

Environmental Factors (pH): The pH of the reaction medium is a critical factor that governs the rates of both hydrolysis and condensation, thereby controlling the gelation time and the structure of the final gel. researchgate.netbeilstein-journals.org The hydrolysis of this compound itself releases acetic acid, creating an acidic environment. In sol-gel systems, acidic conditions (pH < 7) typically lead to slower condensation rates, which can favor the formation of more linear or loosely branched polymer chains before gelation. researchgate.net Conversely, basic conditions (pH > 7) tend to accelerate the condensation reaction, leading to more highly branched clusters and often faster gelation times. researchgate.net By adjusting the initial pH of the sol, it is possible to steer the reaction kinetics to achieve a desired gel structure, from dense and compact to more open and porous frameworks. researchgate.netbeilstein-journals.org

This compound is instrumental in the synthesis of various silica-based materials and organic-inorganic hybrid frameworks. researchgate.netrsc.org As a trifunctional silane (B1218182), it can be used alone to form a polysilsesquioxane network or, more commonly, in conjunction with other silica precursors like tetraethyl orthosilicate (B98303) (TEOS). researchgate.netnih.gov

When co-condensed with TEOS, this compound acts as a crosslinking agent, integrating its propyl groups directly into the resulting silica network. This "all-in-one" approach allows for the creation of functionalized silica materials in a single step. fluorochem.co.uk The resulting framework is a hybrid, where the inorganic silica provides a robust and thermally stable structure, while the covalently bonded organic propyl groups introduce new functionalities. researchgate.net These materials find use in applications such as specialized coatings, where the siloxane network provides durability and the organic groups modify the surface properties. riverlandtrading.comhbzjxc.com

Development of Organic-Inorganic Hybrid Materials Incorporating this compound

Organic-inorganic hybrid materials are composites where organic and inorganic components are integrated at the molecular or nanoscale level. mdpi.comresearchgate.net This combination allows for the creation of materials with synergistic properties that are not attainable from the individual components alone. This compound is an ideal building block for such materials, containing both an organic propyl moiety and an inorganic-precursor silane functionality within the same molecule. csic.es

The design of novel hybrid architectures using this compound revolves around leveraging its dual nature. The synthesis is typically carried out via the sol-gel process, where this compound can be mixed with other metal alkoxide precursors. nih.gov

The design process allows for the creation of materials with controlled architectures from the nano- to the macro-scale. csic.es For example, by controlling the stoichiometry of precursors and the reaction conditions (like pH and temperature), it is possible to produce a wide range of structures, including:

Dense, crosslinked coatings: Where this compound provides enhanced adhesion and durability. riverlandtrading.com

Porous frameworks: Where the organic groups can line the pores, altering their surface chemistry for applications in catalysis or separation.

Star-shaped polymers: Where a silsesquioxane core, derived from precursors like this compound, can act as a multifunctional initiator for polymer growth. uq.edu.au

The synthesis often involves a co-condensation reaction. For instance, this compound can be co-reacted with TEOS to form a silica network that is randomly functionalized with propyl groups. This approach embeds the organic functionality directly and homogeneously into the inorganic matrix, creating a true hybrid material. csic.es

The incorporation of this compound into a material is a powerful method for tailoring its final properties. The organic propyl group imparts hydrophobicity and flexibility, while the siloxane network formed upon condensation provides thermal stability, mechanical strength, and chemical resistance. hbzjxc.com This allows for the fine-tuning of material characteristics for specific industrial applications. riverlandtrading.com

The table below summarizes how this compound is used to modify material properties.

Role in Surface Modification and Coating Technologies

This compound, also known as propyltriacetoxysilane (PTAS), is a versatile silane coupling agent utilized extensively in materials science for surface modification and the development of advanced coatings. riverlandtrading.cominnospk.com Its utility stems from the dual reactivity of its molecular structure. The propyl group provides organic compatibility, while the triacetoxy-silyl group can hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with each other and, crucially, form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl (-OH) groups present on the surfaces of various inorganic materials. riverlandtrading.com

Formation of Protective Layers and Functional Coatings

The primary mechanism by which this compound forms protective layers involves its hydrolysis and condensation on a substrate. When applied to surfaces such as glass, metals, ceramics, or concrete, the acetoxy groups react with ambient or surface moisture to yield acetic acid and reactive propylsilanetriol (B14675420). riverlandtrading.com These silanol intermediates are highly reactive towards surface hydroxyl groups, leading to the formation of a durable, covalently bonded siloxane layer.

This process imparts significant functional changes to the substrate's surface properties. A key application is the creation of hydrophobic, or water-repellent, surfaces. The bonded propyl groups orient away from the substrate, creating a low-energy, non-polar surface that repels water. This is critical in applications like concrete sealants and textile treatments, where it forms a hydrophobic barrier that inhibits moisture ingress and imparts stain resistance. riverlandtrading.com

Table 1: Functional Properties Imparted by this compound Coatings

| Property Enhanced | Mechanism of Action | Target Substrates | Industrial Application |

|---|---|---|---|

| Hydrophobicity | Formation of a low-energy surface via oriented propyl groups. | Glass, Ceramics, Concrete, Textiles | Waterproofing agents, concrete sealants, stain-resistant fabrics. riverlandtrading.com |

| Corrosion Inhibition | Creation of a dense, protective siloxane barrier film. | Metals | Protective coatings for metal structures and components. riverlandtrading.com |

| Adhesion | Acts as a coupling agent between the coating and the substrate. | Metals, Glass, Polymers | Primer in paints and coatings to prevent delamination. riverlandtrading.com |

| Durability | Functions as a crosslinker within the coating formulation. | Various | Additive in paints to improve scratch resistance and weatherability. riverlandtrading.com |

Interfacial Adhesion Enhancement in Composite Systems

In composite materials, the performance is often limited by the quality of the interface between the inorganic reinforcement (like glass fibers or mineral fillers) and the organic polymer matrix. Weak adhesion at this interface can lead to poor stress transfer, resulting in mechanical failure. This compound functions as a critical "molecular bridge" to improve this interfacial adhesion. riverlandtrading.com

As a coupling agent, it forms stable covalent bonds with the inorganic filler material through its silanol groups, as described previously. The organofunctional propyl group, being compatible with the polymer matrix, entangles with or co-reacts into the polymer structure during processing. This creates a strong, continuous bond from the filler surface to the polymer matrix, significantly enhancing the load transfer capabilities of the composite. mdpi.comsemanticscholar.org

Research into composite systems demonstrates that improving interfacial adhesion is key to enhancing mechanical properties. For instance, studies on various fiber-reinforced composites show that surface treatment of fibers leads to better adhesion with the polymer matrix, which in turn increases the tensile and flexural strength of the final composite material. researchgate.net The functionalization of filler surfaces promotes better stress distribution and prevents premature failure at the interface. researchgate.netnih.gov By ensuring the matrix and reinforcement act as a single, cohesive unit, silane coupling agents like this compound are indispensable for manufacturing high-performance composites for industries such as automotive and aerospace. riverlandtrading.com

Integration into Polymerization Processes for Hybrid Composites

This compound is integrated into polymerization processes to create advanced organic-inorganic hybrid composites. These materials combine the properties of both polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, rigidity) to achieve performance characteristics unattainable by either component alone. nih.gov The silane's role is not merely as a post-production surface treatment but as an active component during the formation of the composite material itself.

During polymerization, this compound can be introduced along with the monomers and fillers. As the polymerization reaction proceeds, the silane's triacetoxy groups hydrolyze. The resulting silanols can then co-condense with other silane molecules or with hydroxyl groups on the surface of inorganic fillers, forming a stable, cross-linked inorganic network throughout the polymer matrix. Simultaneously, the propyl group ensures compatibility and linkage with the developing organic polymer chains. riverlandtrading.com

Table 2: Research Findings on the Impact of Interfacial Adhesion in Composites

| Composite System | Coupling/Functionalization Method | Observed Improvement | Reference |

|---|---|---|---|

| Wood-Polymer Hybrids | Overmolding with polymers like polyamide 6 (PA 6) | Achieved high tensile shear strengths (8-9 MPa), comparable to commercial adhesives, due to chemical interactions and mechanical interlocking. | mdpi.com |

| Graphite/Epoxy Composites | Surface functionalization of graphite | Increased interface thickness and improved adsorption of the epoxy resin, leading to enhanced interfacial bonding and potential for greater mechanical strength. | nih.gov |

| Carbon Fiber-Reinforced Polymer (CFRP) | Chemical etching of carbon fibers | Increased tensile strength of the composite by 30% compared to composites with untreated fibers due to improved interfacial adhesion. | researchgate.net |

| Lignocellulosic-Polymer Composites | Use of matrix polymers with specific interaction potential (e.g., hydrogen bonds with PLA) | Enhanced interfacial adhesion and stress transfer, leading to improved reinforcement and mechanical properties. | semanticscholar.org |

Computational and Theoretical Studies on Propylsilanetriyl Triacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure of a molecule, which in turn governs its reactivity. These calculations solve the Schrödinger equation for a given molecular system, providing information about electron distribution, bond energies, and the energies of different molecular conformations.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms, including the identification of transient species like reaction intermediates and transition states.

For propylsilanetriyl triacetate, DFT can be used to model its hydrolysis, a key reaction in its application as a crosslinking agent. The hydrolysis of the acetate (B1210297) groups is the initial step, leading to the formation of silanols. DFT calculations can elucidate the step-by-step mechanism of this process. This would involve modeling the approach of a water molecule, the coordination to the silicon atom, and the subsequent cleavage of the silicon-oxygen bond of the acetate group.

A plausible reaction pathway involves the formation of a pentacoordinate silicon intermediate. The energies of the reactants, intermediates, transition states, and products can be calculated to map out the potential energy surface of the reaction. This allows for the determination of activation energies, which are crucial for understanding the reaction kinetics.

Illustrative DFT-Calculated Energy Profile for the First Hydrolysis Step of this compound:

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | Formation of pentacoordinate intermediate | +15.2 |

| Intermediate | Pentacoordinate silicon with water and acetate | -5.7 |

| Transition State 2 | Proton transfer and acetate departure | +10.8 |

| Products | Propyl(diacetoxy)silanol + Acetic Acid | -12.4 |

This table is illustrative and represents typical energy values obtained from DFT calculations for similar silane (B1218182) hydrolysis reactions.

Understanding Bond Fission and Formation in this compound Reactions

The hydrolysis and subsequent condensation of this compound involve a series of bond fission and formation events. The primary bonds of interest are the Si-O bonds of the acetate groups, the O-H bonds in water, and the Si-O-Si bonds formed during condensation.

DFT studies can provide a detailed picture of the electronic changes that occur during these events. For instance, during the hydrolysis of an acetate group, the Si-O bond is cleaved. DFT can model the charge distribution and orbital interactions throughout this process, showing how the bond is progressively weakened. The formation of a new Si-OH bond and the release of acetic acid can be similarly analyzed.

Following hydrolysis, the resulting silanols can undergo condensation to form siloxane (Si-O-Si) bridges. DFT can be used to study the mechanism of this reaction, which can be catalyzed by acids or bases. The calculations would model the interaction of two silanol (B1196071) molecules, the formation of a transition state, and the elimination of a water molecule to form a disiloxane. By analyzing the bond orders and electron localization functions, a deeper understanding of the covalent bond formation can be achieved.

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules and their reactions, molecular dynamics (MD) simulations are better suited for understanding the behavior of a large number of molecules in a condensed phase, such as in a liquid or a solid. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their dynamic behavior over time.

Simulations of this compound in Solvent Environments

In practical applications, this compound is often used in a solvent. MD simulations can be used to study how the solvent molecules interact with the this compound molecule. This includes analyzing the solvation shell around the molecule and calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

These simulations can provide insights into how different solvents might affect the reactivity of the silane. For example, a protic solvent like water can form hydrogen bonds with the acetate groups, which could influence the hydrolysis rate. MD simulations can quantify the extent and lifetime of these hydrogen bonds.

Illustrative Parameters from an MD Simulation of this compound in Water:

| Parameter | Value |

| Simulation Box Size | 3.5 x 3.5 x 3.5 nm³ |

| Number of this compound Molecules | 1 |

| Number of Water Molecules | 1500 |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

This table provides typical parameters for setting up an MD simulation to study a solute in a solvent.

Modeling of Sol-Gel Network Formation at the Molecular Level

One of the key applications of this compound is in the formation of crosslinked siloxane networks through a sol-gel process. MD simulations, particularly reactive force field (ReaxFF) simulations, can be used to model the initial stages of this network formation.

A simulation would start with a number of this compound molecules and water in a simulation box. As the simulation progresses, the hydrolysis of the acetate groups and the subsequent condensation of the resulting silanols to form Si-O-Si linkages can be observed. This allows for the study of the growth of the siloxane network at a molecular level.

From these simulations, one can analyze the structure of the forming network, including the distribution of ring sizes, the crosslink density, and the porosity. The mechanical properties of the resulting gel can also be estimated by applying virtual mechanical tests to the simulated structure.

Quantitative Structure-Activity Relationships (QSARs) and Predictive Modeling for Siloxanes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or a specific property. These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing.

For siloxanes derived from precursors like this compound, QSAR models can be developed to predict various properties of interest. This could include mechanical properties like modulus and hardness, thermal stability, or surface properties like hydrophobicity.

The development of a QSAR model involves several steps:

Data Collection: A dataset of siloxanes with known properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each siloxane in the dataset. These descriptors can be based on the 2D structure (e.g., topological indices) or the 3D structure (e.g., geometric parameters).

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external validation.

Illustrative Descriptors for a QSAR Model of Siloxane Properties:

| Descriptor Type | Example Descriptor |

| Topological | Wiener Index |

| Constitutional | Molecular Weight |

| Geometric | Surface Area |

| Quantum Chemical | HOMO/LUMO Energies |

This table lists examples of molecular descriptors that could be used in a QSAR model for siloxanes.

Application of In Silico Approaches for Chemical Transformation Prediction

There are currently no specific in silico studies in the public domain that predict the chemical transformations of this compound. General computational chemistry platforms and methodologies exist for predicting metabolic pathways, hydrolysis rates, and other chemical transformations. However, the application of these tools to this compound and the subsequent publication of the results have not been documented. Such a study would theoretically involve quantum mechanical calculations to model reaction pathways and energy barriers, providing insight into its hydrolysis and condensation mechanisms.

Predictive Models for Reactivity and Degradation of Silane Coupling Agents

Similarly, there are no predictive models for reactivity and degradation that have been specifically developed or validated for this compound. While quantitative structure-activity relationship (QSAR) models and other predictive algorithms are used to forecast the reactivity and environmental fate of chemicals, their application to this particular acetoxysilane is not found in published research. Developing such a model would require a dataset of experimental reactivity and degradation data for a series of related acetoxysilanes, which does not appear to be currently available.

Advanced Characterization Techniques in Propylsilanetriyl Triacetate Research

Spectroscopic Analysis of Propylsilanetriyl Triacetate and Its Reaction Products

Spectroscopy is a cornerstone for the molecular-level investigation of this compound, providing critical insights into its structure and its transformation during chemical reactions like hydrolysis and condensation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and monitoring its chemical changes. By analyzing the chemical shifts (δ) in ¹H, ¹³C, and ²⁹Si NMR spectra, researchers can map the electronic environment of each atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the propyl and acetate (B1210297) protons. The propyl group (CH₃CH₂CH₂Si) would exhibit three signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene group bonded to silicon (CH₂Si). The methyl protons of the three acetate groups (CH₃COO) would produce a sharp singlet.

¹³C NMR: The carbon spectrum provides further structural confirmation. It would display signals for the three different carbon atoms of the propyl chain, the methyl carbon of the acetate groups, and the carbonyl carbon (C=O) of the acetate groups at a characteristically downfield position.

²⁹Si NMR: This technique is particularly powerful for studying the hydrolysis and condensation of silanes. researchgate.net The silicon atom in the unhydrolyzed this compound molecule would have a specific chemical shift. As hydrolysis replaces acetate groups with hydroxyl (OH) groups and condensation forms siloxane (Si-O-Si) bonds, new peaks appear at different chemical shifts. researchgate.net The notation Tⁿ is used to describe the condensation state, where 'T' signifies a trifunctional silicon atom (like the one in this compound) and 'n' (from 0 to 3) indicates the number of siloxane bonds formed. For example, T⁰ represents the initial monomer, while T³, representing a fully condensed Si(O-)₃ structure, would appear at a distinct upfield shift. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | CH₃ CH₂CH₂Si- | ~0.9 |

| CH₃CH₂ CH₂Si- | ~1.5 | |

| CH₃CH₂CH₂ Si- | ~0.7 | |

| CH₃ COO- | ~2.1 | |

| ¹³C | C H₃CH₂CH₂Si- | ~17 |

| CH₃C H₂CH₂Si- | ~16 | |

| CH₃CH₂C H₂Si- | ~12 | |

| C H₃COO- | ~21 | |

| CH₃C OO- | ~169 |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound and tracking their changes during sol-gel processing. These two techniques are complementary; FTIR is more sensitive to polar bonds, while Raman is better for non-polar and symmetric bonds. ijnnonline.net

In the FTIR spectrum of this compound, strong absorption bands characteristic of the acetate groups are prominent. A very strong band would appear around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester. researchgate.netspectroscopyonline.com Another set of strong bands between 1210 and 1030 cm⁻¹ would be assigned to the C-O-C stretching vibrations of the acetate linkage. researchgate.net The propyl group would be identified by C-H stretching vibrations just below 3000 cm⁻¹.

Upon hydrolysis and condensation, the FTIR spectrum undergoes significant changes. The intensity of the acetate C=O and C-O-C bands decreases, while a broad band corresponding to O-H stretching of silanol (B1196071) groups (Si-OH) and adsorbed water appears around 3400 cm⁻¹. spectroscopyonline.com The formation of the silica (B1680970) network is confirmed by the emergence of a broad and strong band between 1000 and 1100 cm⁻¹, which is characteristic of the asymmetric stretching of Si-O-Si bonds. researchgate.net

Raman spectroscopy provides complementary information. It is particularly useful for observing the symmetric Si-O-Si vibrations and the C-C backbone of the propyl group. sigmaaldrich.com

Table 2: Key Vibrational Bands for this compound and its Hydrolyzed/Condensed Products

| Wavenumber (cm⁻¹) | Assignment | Molecule/Structure | Technique |

| ~3400 | O-H stretch (broad) | Silanol (Si-OH), Water | FTIR |

| ~2960, 2870 | C-H stretch | Propyl group | FTIR/Raman |

| ~1740 | C=O stretch | Acetate group | FTIR |

| ~1410 | C-H bend | Propyl group | FTIR/Raman |

| ~1210, ~1030 | C-O-C stretch | Acetate group | FTIR |

| ~1100-1000 | Si-O-Si stretch (broad) | Siloxane network | FTIR |

| ~800 | Si-O-Si stretch | Siloxane network | FTIR |

Morphological and Microstructural Characterization of Derived Materials

When this compound is used as a precursor in sol-gel synthesis, it forms hybrid organic-inorganic materials. The physical architecture of these materials at the micro- and nanoscale dictates their properties and performance in various applications.

Electron Microscopy Studies of Sol-Gel Derived Architectures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology of materials derived from this compound. These techniques provide direct images of the material's surface topography, particle shape, and internal structure.

SEM analysis of materials prepared using propyl-functionalized silane (B1218182) precursors, such as propyltriethoxysilane, reveals the formation of highly porous, three-dimensional networks. researchgate.net These structures are often composed of interconnected, spherical nanoparticles, creating a coral-like or web-like architecture. researchgate.net The introduction of the propyl groups can influence the aggregation of the primary silica particles, leading to variations in the final morphology compared to materials made from purely inorganic precursors like tetraethoxysilane (TEOS). researchgate.net

TEM provides higher resolution images, allowing for the visualization of the primary nanoparticles that form the building blocks of the gel network. It can also reveal the pore structure and the distribution of the organic phase within the inorganic matrix. For instance, in core-shell nanoparticles functionalized with silanes, TEM can confirm the presence and thickness of the silane layer on the core particle. ijnnonline.net

Porosity and Surface Area Analysis of Hybrid Materials

The propyl groups in the silica network make the resulting material hydrophobic and can significantly influence its porosity and surface area. These properties are critical for applications such as catalysis, separation, and sensing.

The Brunauer-Emmett-Teller (BET) method, based on the physical adsorption of nitrogen gas, is the standard technique for determining the specific surface area of porous materials. Hybrid materials derived from functionalized siloxanes can exhibit very high surface areas, with values reported in the range of 850-1040 m²/g. nih.gov The presence of organic groups like propyl can create microporosity within the material structure. nih.gov

Nitrogen adsorption-desorption isotherm analysis also provides detailed information about the pore size distribution and pore volume. The shape of the isotherm can indicate the type of pores present (e.g., microporous, mesoporous, or macroporous). For example, a decrease in surface area and pore volume after modification of a metal oxide with a propyl-containing silane can confirm that the modifier has been successfully loaded into the pores of the support material. mdpi.com

Table 3: Representative Porosity Data for Hybrid Siloxane-Based Materials Data from analogous porous polyorganosiloxane networks. nih.gov

| Material Type | BET Specific Surface Area (m²/g) | Pore Characteristics |

| Polyorganosiloxane Networks | 850 - 1040 | Bimodal micropores |

Rheological Studies of this compound-Containing Sol-Gel Systems

Rheology is the study of the flow and deformation of matter. In the context of sol-gel chemistry, rheological measurements are vital for monitoring the transformation from a low-viscosity liquid (sol) to a solid-like three-dimensional network (gel). tu-darmstadt.de This sol-gel transition is a defining feature of the process.

The rheological behavior of a system containing this compound would be studied using a rheometer, which can measure properties like viscosity, storage modulus (G'), and loss modulus (G'').

Viscosity: As the hydrolysis and condensation reactions proceed, the viscosity of the sol increases over time. This is due to the growth and cross-linking of oligomeric silica species.

Gel Point: The gel point is the critical moment when a continuous, sample-spanning network is formed. Rheologically, it is often identified as the point where the storage modulus (G', representing the elastic response) becomes larger than the loss modulus (G'', representing the viscous response). researchgate.net

Viscoelastic Properties: Before the gel point, the system behaves as a viscoelastic liquid. After the gel point, it behaves as a viscoelastic solid, where G' is significantly higher than G''. The magnitude of these moduli provides information about the stiffness and strength of the gel network. researchgate.net

The presence of this compound in a sol-gel formulation would influence the rheology by affecting the kinetics of the underlying reactions. The hydrophobic propyl groups can alter the miscibility of the components and the rate of condensation, thereby changing the time to gelation and the mechanical properties of the final gel. mdpi.com

Environmental and Toxicological Research Aspects of Propylsilanetriyl Triacetate

Assessment of Propylsilanetriyl Triacetate as a "Data-Poor" Chemical

This compound is categorized as a "data-poor" chemical because it lacks comprehensive traditional toxicological studies, particularly those involving repeated dose administrations in subchronic or chronic studies. oup.comoup.com This classification highlights the challenge for regulatory bodies and scientists who need to make informed decisions about its potential risks. oup.com The scarcity of empirical data for this compound means that conventional risk assessment approaches are not readily applicable. oup.comoup.com

In a case study aimed at developing methodologies for assessing such chemicals, this compound was included among 200 substances with limited traditional toxicity data. oup.com The study underscored that the determination of a substance as "data-poor" is context-specific. oup.com For instance, while some chemicals in the study had existing toxicokinetic data, this compound was noted for its absence of analytical quality control (AQC) information. oup.comoup.com This lack of data presents a significant hurdle in prospectively evaluating its toxicological profile using standard methods. oup.comoup.com

Application of New Approach Methods (NAMs) in Toxicological Evaluation

To address the data gaps for chemicals like this compound, researchers are increasingly turning to New Approach Methods (NAMs). oup.comoup.com These methods, which include in silico modeling and in vitro high-throughput screening, offer a way to generate toxicological data more efficiently and with reduced reliance on animal testing. oup.com The goal is to develop a reusable and adaptable approach for assessing chemicals with limited traditional data by establishing NAM-based points of departure (POD) and bioactivity:exposure ratios (BER) for risk-based prioritization. oup.comoup.com

High-Throughput Toxicokinetics (HTTK) and In Vitro Assays for Related Siloxanes

High-Throughput Toxicokinetics (HTTK) plays a crucial role in the application of NAMs. oup.comoup.com HTTK models use in vitro data to predict the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body, which is essential for translating in vitro bioactivity into equivalent in vivo doses. nih.govepa.govjstatsoft.org For data-poor chemicals, HTTK assays, such as those for plasma protein binding and hepatic metabolic clearance, can be performed to generate necessary data. oup.com

In the case of this compound, it was noted that while some chemicals in a major study had HTTK data, this specific compound was missing analytical quality control (AQC) information. oup.comoup.com Furthermore, observations of other similar siloxanes revealed that they undergo chemical transformation via hydrolysis in dimethyl sulfoxide (B87167) (DMSO) samples, a common solvent in in vitro assays. oup.comoup.com This raises concerns about the reliability of NAM-based PODs for siloxanes prospectively, as the substance tested in vitro may not be the same as the parent compound. oup.comoup.com

The following table provides an overview of the types of HTTK and in vitro assays used for evaluating related siloxanes:

| Assay Type | Description | Relevance to Siloxane Evaluation |

| Plasma Protein Binding | Measures the fraction of a chemical that binds to proteins in the blood plasma. | This parameter influences the distribution and availability of the chemical to target tissues. |

| Hepatic Metabolic Clearance | Determines the rate at which a chemical is metabolized by liver enzymes. | Helps in predicting the persistence of the chemical in the body. |

| In Vitro Bioactivity Assays | High-throughput screening assays that expose cells or cellular components to a chemical to identify potential biological activity. | Provides data on potential mechanisms of toxicity. |

| Analytical Quality Control (AQC) | Verifies the identity and stability of the test chemical in the assay system. | Crucial for ensuring the reliability of in vitro data, especially for potentially unstable compounds like siloxanes. oup.comoup.com |

Read-Across Methodologies for Hazard Assessment

Read-across is another key NAM used to fill data gaps for data-poor chemicals. europa.eutoxminds.comindustrialchemicals.gov.au This approach involves using toxicological data from a well-studied "source" chemical to predict the toxicity of a structurally similar "target" chemical for which data is lacking. europa.eutoxminds.comindustrialchemicals.gov.au The scientific basis for read-across lies in the assumption that similar chemical structures will have similar biological activities. industrialchemicals.gov.au

The table below outlines the key considerations in a read-across approach for hazard assessment:

| Consideration | Description | Importance for Silanes |

| Structural Similarity | Comparison of the molecular structures of the source and target chemicals. industrialchemicals.gov.au | The presence of the silanetriyl group and acetate (B1210297) esters in this compound would be compared to the functional groups of potential analogs. |

| Physicochemical Properties | Evaluation of properties like water solubility, vapor pressure, and log Kow. europa.eu | These properties influence the environmental fate and bioavailability of the chemical. |

| Toxicokinetics and Metabolism | Assessment of whether the source and target chemicals are likely to be metabolized in a similar manner. toxminds.com | For silanes, hydrolysis is a key transformation pathway that must be considered. europa.eu |

| Purity and Impurity Profile | Analysis of the composition of both the source and target substances. | Impurities can significantly influence the toxicological profile. |

Research on Chemical Transformation and Stability in Environmental and Biological Systems

Understanding how a chemical behaves in the environment and within biological systems is crucial for a comprehensive risk assessment. Research in this area focuses on degradation pathways and biotransformation processes.

Pathways of Environmental Degradation

For silanes, a key environmental transformation pathway is hydrolysis. europa.eu This is a chemical reaction where the substance reacts with water, leading to the cleavage of chemical bonds. In the case of alkoxysilanes, hydrolysis testing is a critical step in determining their environmental fate. europa.eu If the hydrolysis half-life is short, subsequent ecotoxicity testing may focus on the hydrolysis products rather than the parent compound. europa.eu

The unique physicochemical properties of siloxanes, which are related to silanes, influence their environmental distribution. silicones.eu Their behavior can differ significantly from carbon-based organic compounds, meaning that traditional environmental fate models may not always be applicable. silicones.eu

Biotransformation Studies of Siloxane Analogs

Biotransformation refers to the chemical alteration of a substance within a living organism. While little is known about the specific metabolic processing of many organosilicon compounds, studies on siloxane analogs have shown that natural enzymes can be active on these molecules. researchgate.net Research has identified various microorganisms, including yeasts and bacteria, that can perform biotransformations on organosilicon compounds. researchgate.net

Enzymes such as lipases and proteases have been shown to catalyze the formation and hydrolysis of Si-O bonds. researchgate.net More recent research has even demonstrated the ability of engineered enzymes, like variants of cytochrome P450, to hydroxylate Si-H bonds in silanes, producing silanols. acs.org This indicates that biological systems have the potential to metabolize certain organosilicon compounds, a factor that is important for understanding their biological fate and potential for bioaccumulation. silicones.eursc.org

Future Research Directions and Emerging Applications of Propylsilanetriyl Triacetate

Development of Novel Synthetic Routes with Enhanced Efficiency

The manufacturing of propylsilanetriyl triacetate is a critical aspect that influences its cost-effectiveness and environmental footprint. Future research is geared towards developing more efficient and sustainable synthetic methodologies.

Current synthesis often involves the reaction of propyltrichlorosilane with glacial acetic acid. google.com A patented method describes reacting these precursors in a mass ratio of 1:1.2 to 1:1.5 at temperatures between 100-120°C, followed by reduced pressure distillation to achieve a purity of 98-99%. google.com While effective, this process generates hydrogen chloride gas as a byproduct, which requires careful handling and disposal. google.com

Future research is likely to focus on catalytic systems and process intensification technologies like flow chemistry to improve synthesis efficiency. Catalytic approaches, such as the use of azaphosphatranes for siloxane synthesis, could enable reactions at lower temperatures and potentially eliminate the need for neutralization steps, thereby simplifying the process and reducing waste. google.com Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages including enhanced heat transfer, improved safety for handling hazardous chemicals, and the potential for automated, multi-step synthesis. rsc.orgresearchgate.netresearchgate.net The application of flow chemistry to the synthesis of acetoxysilanes could lead to higher yields, reduced reaction times, and a more environmentally friendly process by minimizing solvent usage and energy consumption. greenflex.comnumberanalytics.com

A key objective in developing novel synthetic routes is the use of less hazardous and more cost-effective starting materials. For instance, methods utilizing anhydrous acetate (B1210297) instead of acetic anhydride (B1165640) have been explored for other acetoxysilanes, as they can reduce production costs and result in byproducts that are easier to separate. greenflex.com

| Synthetic Route Aspect | Current Method | Future Direction | Potential Advantages of Future Direction |

| Precursors | Propyltrichlorosilane, Glacial Acetic Acid google.com | Alternative precursors, such as anhydrous acetates greenflex.com | Lower cost, simpler byproduct separation greenflex.com |

| Catalysis | Typically non-catalytic or simple acid-base catalysis | Advanced catalysts (e.g., azaphosphatranes) google.com | Lower reaction temperatures, no neutralization needed google.com |

| Process Technology | Batch processing google.com | Flow chemistry rsc.orgresearchgate.net | Improved efficiency, safety, and automation researchgate.netresearchgate.net |

| Byproducts | Hydrogen chloride gas google.com | Inorganic salts, recyclable materials greenflex.com | Easier handling, reduced environmental impact |

Exploration of Advanced Hybrid Material Systems for Specific Functions

This compound's ability to act as a coupling agent and crosslinker makes it a prime candidate for the development of advanced organic-inorganic hybrid materials. These materials combine the properties of both components to achieve functionalities not possible with either material alone. researchgate.netnih.govkaist.ac.kr

Future research will likely explore the integration of this compound into a variety of hybrid systems:

Functionalized Nanoparticles: The surface modification of nanoparticles with this compound can enhance their dispersion in polymer matrices and create a stable interface. This is crucial for applications in nanocomposites, where the nanoparticles can impart improved mechanical strength, thermal stability, or conductivity. nih.govalibaba.com A patented process already describes the use of propyltriacetoxysilane in preparing silanized colloidal silica (B1680970) for applications such as density gradient separation media and anti-abrasion coatings. google.com

High-Performance Coatings: As a component in coatings, this compound can improve adhesion to various substrates and enhance durability. hengdasilane.com Research is moving towards its use in creating coatings with specific functionalities, such as superhydrophobicity, corrosion resistance, and improved thermal insulation. mdpi.com

Biomedical Materials: The functionalization of materials for biomedical applications is a growing field. This compound could be used to modify the surfaces of biomedical devices to improve biocompatibility or to create hybrid materials for tissue engineering and drug delivery systems. mdpi.comiit.it

The development of these advanced materials will require a deep understanding of the interactions between the silane (B1218182) and the other components of the hybrid system at the molecular level.

Deeper Mechanistic Insights into Complex Chemical Transformations

A fundamental understanding of the chemical reactions of this compound, particularly its hydrolysis and condensation, is essential for controlling the properties of the materials in which it is used. The reaction mechanism for the polymerization of alkoxysilanes is generally considered to be a bimolecular nucleophilic substitution (SN2-Si). mdpi.com

The hydrolysis of the acetoxy groups on the silicon atom to form silanol (B1196071) groups (Si-OH) is the initial step in the crosslinking process. This is followed by the condensation of these silanol groups with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) or siloxy (Si-O-Substrate) bonds. mdpi.comresearchgate.net The rates of these reactions are influenced by factors such as pH, water concentration, and the presence of catalysts. researchgate.netbrb-international.comrsc.org

Future research will focus on:

Kinetic Studies: Detailed kinetic studies of the hydrolysis and condensation of this compound under various conditions will allow for precise control over the curing process of sealants and coatings. This includes determining reaction rate constants and understanding how they are affected by temperature, pH, and solvent. researchgate.netnih.gov

Computational Modeling: Density functional theory (DFT) and other computational methods can provide valuable insights into the reaction pathways and transition states of the hydrolysis and condensation reactions. vtc.edu.hk These theoretical studies can complement experimental work and help in designing more efficient catalytic systems.

Influence of the Propyl Group: The propyl group attached to the silicon atom influences the reactivity of the acetoxy groups through steric and inductive effects. mdpi.com Mechanistic studies will aim to quantify this influence compared to other alkyl or functional groups.

The ECHA registration dossier for similar amino-functional alkoxysilanes indicates that hydrolysis half-lives are dependent on pH, with faster hydrolysis occurring under both acidic and basic conditions compared to neutral pH. europa.eu Similar detailed studies for this compound are needed.

| Mechanistic Aspect | Current Understanding | Future Research Focus |

| Reaction Type | SN2-Si mechanism for hydrolysis and condensation mdpi.com | Detailed mapping of reaction pathways and transition states |

| Kinetics | General understanding of pH and water influence brb-international.comrsc.org | Precise determination of rate constants under various conditions researchgate.netnih.gov |

| Computational Analysis | Limited specific data for this compound | DFT and molecular dynamics simulations of reaction mechanisms vtc.edu.hk |

| Structural Influence | Steric and inductive effects of the propyl group are known in general mdpi.com | Quantifying the specific influence of the propyl group on reactivity |

Integration of this compound in Smart and Responsive Materials

Smart materials, which can change their properties in response to external stimuli, represent a frontier in materials science. researchgate.netnih.govopen.ac.uksci-hub.seopenaccessjournals.com this compound, as a crosslinking agent, has the potential to be a key component in the creation of such materials.

Emerging applications in this area include:

Self-Healing Coatings: One of the most promising areas is the development of self-healing coatings. kit.edu this compound can be incorporated into microcapsules within a coating matrix. When a crack forms, the microcapsules rupture, releasing the silane which then reacts with atmospheric moisture to form a polysiloxane network that seals the damage. nih.gov This can significantly extend the service life of protective coatings on various substrates.

Stimuli-Responsive Polymers: this compound can be used to crosslink polymers that are sensitive to stimuli such as temperature, pH, or light. sci-hub.sediva-portal.org This can lead to the creation of smart hydrogels for applications in soft robotics, sensors, and controlled drug release systems. frontiersin.orggoogleapis.com The crosslinking density, controlled by the concentration of the silane, would influence the mechanical properties and the responsiveness of the material.

Shape-Memory Materials: In shape-memory polymers, this compound could be used to create covalent crosslinks that define the permanent shape of the material. frontiersin.org

The design of these smart materials requires careful tuning of the chemical structure and morphology to achieve the desired response.

Comprehensive Life Cycle Assessment for Sustainable Material Design

As environmental regulations become more stringent and consumer awareness of sustainability grows, conducting a comprehensive Life Cycle Assessment (LCA) for chemical products is becoming increasingly important. greenflex.comecochain.comeuropa.eutradebe.com An LCA evaluates the environmental impacts of a product throughout its entire life cycle, from raw material extraction and manufacturing to use and end-of-life disposal or recycling. ecochain.com

For this compound, a comprehensive LCA would involve:

Inventory Analysis: This phase involves collecting data on all the inputs (e.g., raw materials, energy) and outputs (e.g., emissions, waste) associated with the production of the silane. ecochain.comtradebe.com This would include the synthesis process, purification, and packaging.

Impact Assessment: The data from the inventory analysis is used to evaluate the potential environmental impacts, such as global warming potential, ozone depletion, and ecotoxicity. europa.eutradebe.com

Interpretation: The results of the LCA are interpreted to identify the major environmental hotspots in the product's life cycle and to suggest areas for improvement. ecochain.com

The social and economic aspects can also be considered in a broader Social Life Cycle Assessment (S-LCA) to provide a holistic view of the product's sustainability. lifecycleinitiative.org

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and purifying propylsilanetriyl triacetate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves silanization reactions under anhydrous conditions, using propyltrichlorosilane and acetic acid in the presence of a base catalyst (e.g., pyridine). Purification is achieved via vacuum distillation or column chromatography. Ensure stoichiometric ratios are optimized (e.g., 1:3 molar ratio of silane to acetic acid) and monitor reaction progress using thin-layer chromatography (TLC). Post-synthesis, confirm purity via melting point analysis and gas chromatography (GC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C, and <sup>29</sup>Si) to confirm molecular structure and assess silicon bonding environments. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., Si-O-C and acetate C=O stretches). High-performance liquid chromatography (HPLC) or GC quantifies purity, while elemental analysis validates stoichiometry. Cross-reference data with computational models (e.g., density functional theory) for validation .

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at temperatures ranging from 4°C to 60°C. Monitor degradation via UV-Vis spectroscopy or HPLC at regular intervals (e.g., 0, 7, 14 days). Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Include controls with inert atmospheres to isolate hydrolytic vs. oxidative degradation pathways .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound’s reaction mechanisms be resolved?

- Methodological Answer : Discrepancies in rate constants may arise from solvent polarity effects or competing reaction pathways (e.g., nucleophilic vs. electrophilic attack). Use isotopic labeling (e.g., deuterated solvents) to trace reaction intermediates via mass spectrometry. Pair kinetic studies with computational simulations (e.g., molecular dynamics) to identify transition states. Validate hypotheses using substituent effect studies (e.g., Hammett plots) .

Q. What experimental approaches are suitable for studying this compound’s interactions with biomolecules or polymers?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities with proteins or lipids. For polymer composites, use dynamic mechanical analysis (DMA) or thermogravimetric analysis (TGA) to assess interfacial adhesion. Solubility parameters (e.g., Hansen solubility parameters) guide solvent selection for hybrid material synthesis. Cross-validate with X-ray photoelectron spectroscopy (XPS) to probe surface interactions .

Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be addressed?

- Methodological Answer : Low-concentration degradation products (e.g., acetic acid or silanol derivatives) require sensitive detection methods. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. Internal standards (e.g., <sup>13</sup>C-labeled analogs) improve quantification accuracy. For volatile byproducts, headspace gas chromatography-mass spectrometry (HS-GC-MS) is preferred. Statistical tools (e.g., principal component analysis) differentiate signal noise from true peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings